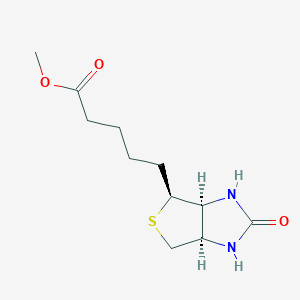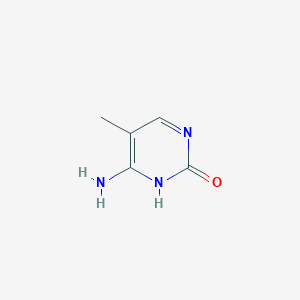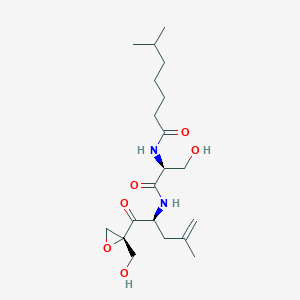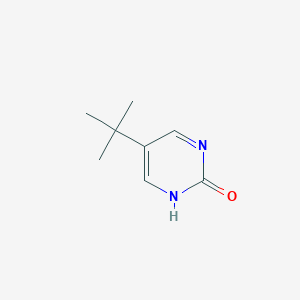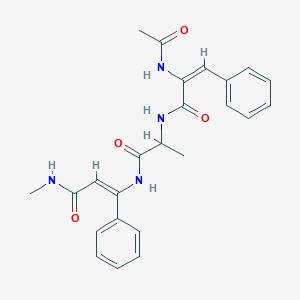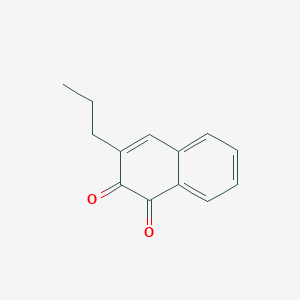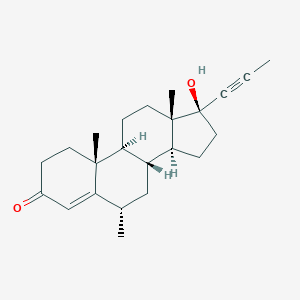
Dimethisterone
Vue d'ensemble
Description
Le diméthistérone est un progestatif synthétique, ce qui signifie qu'il s'agit d'un composé de synthèse qui imite les effets de la progestérone, une hormone naturelle. Il a été décrit pour la première fois et introduit pour un usage médical en 1959 . Le diméthistérone était principalement utilisé dans les pilules contraceptives et pour le traitement des troubles gynécologiques . Il n'est plus disponible sur le marché .
Applications De Recherche Scientifique
Dimethisterone has been used in various scientific research applications, including:
Chemistry: As a synthetic progestogen, this compound has been studied for its chemical properties and reactions.
Biology: Research has focused on the biological effects of this compound, including its interactions with progesterone receptors.
Medicine: this compound was used in birth control pills and for the treatment of gynecological disorders.
Industry: While no longer available, this compound’s synthesis and production methods have contributed to the development of other synthetic progestogens.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Le diméthistérone est synthétisé par modification de l'éthistérone en introduisant des groupes méthyles aux positions C6α et C21 . La voie de synthèse implique plusieurs étapes, notamment la formation de composés intermédiaires et l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure chimique souhaitée . Les méthodes de production industrielles impliqueraient généralement une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Le diméthistérone subit diverses réactions chimiques, notamment :
Oxydation : cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants pour la réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants pour la substitution comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du diméthistérone pourrait conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction pourrait entraîner la formation d'alcools.
Applications de la recherche scientifique
Le diméthistérone a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : en tant que progestatif synthétique, le diméthistérone a été étudié pour ses propriétés chimiques et ses réactions.
Biologie : la recherche s'est concentrée sur les effets biologiques du diméthistérone, notamment ses interactions avec les récepteurs de la progestérone.
Médecine : le diméthistérone était utilisé dans les pilules contraceptives et pour le traitement des troubles gynécologiques.
Industrie : bien que n'étant plus disponible, les méthodes de synthèse et de production du diméthistérone ont contribué au développement d'autres progestatifs synthétiques.
Mécanisme d'action
Le diméthistérone exerce ses effets en agissant comme un agoniste du récepteur de la progestérone, qui est la cible biologique des progestatifs naturels comme la progestérone . Cela signifie que le diméthistérone se lie au récepteur de la progestérone et l'active, conduisant à des effets biologiques similaires à ceux de la progestérone naturelle. Il possède une certaine activité antiminéralocorticoïde, mais aucune activité androgénique ou estrogénique significative .
Comparaison Avec Des Composés Similaires
Le diméthistérone est similaire à d'autres progestatifs synthétiques, tels que l'éthistérone et la noréthistérone. Il est unique dans sa structure chimique spécifique, qui comprend des groupes méthyles aux positions C6α et C21 . Cette modification améliore sa puissance orale par rapport à l'éthistérone . Des composés similaires comprennent :
Éthistérone : un progestatif synthétique ayant une structure similaire mais sans les groupes méthyles aux positions C6α et C21.
Noréthistérone : un autre progestatif synthétique ayant une structure chimique différente mais des effets biologiques similaires.
Le caractère unique du diméthistérone réside dans ses modifications spécifiques, qui se traduisent par des propriétés pharmacologiques et une puissance différentes par rapport aux autres progestatifs synthétiques.
Propriétés
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4/h14-15,17-19,25H,6-8,10-13H2,1-4H3/t15-,17+,18-,19-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHOURKCKUYIGK-RGUJTQARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41354-30-7 (monohydrate) | |
| Record name | Dimethisterone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5057834 | |
| Record name | Dimethisteron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-64-1 | |
| Record name | Dimethisterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethisterone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethisteron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethisterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHISTERONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIC9M646C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




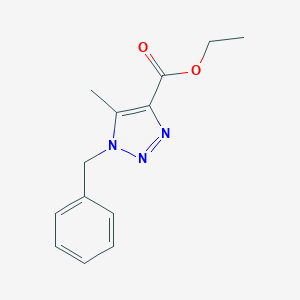
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)

